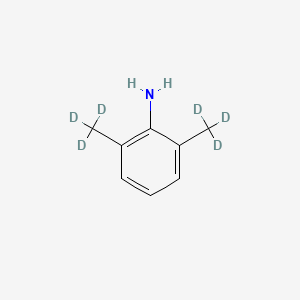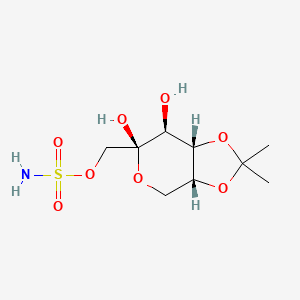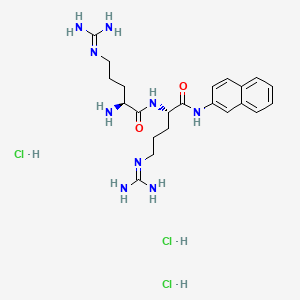
Desethyl Amiodarone-d4 Hydrochloride
Vue d'ensemble
Description
Desethyl Amiodarone-d4 Hydrochloride is a major active metabolite of Amiodarone . It is formed by CYP3A isoenzymes . Amiodarone is an antiarrhythmic agent used for the inhibition of ATP-sensitive potassium channel .
Synthesis Analysis
Desethyl Amiodarone-d4 Hydrochloride is formed by CYP3A isoenzymes . Amiodarone is deethylated to an active metabolite desethyl-amiodarone, concentrations of which exceed those of the parent compound during long-term therapy .Molecular Structure Analysis
The molecular weight of Desethyl Amiodarone-d4 Hydrochloride is 657.74 and its formula is C23H22D4ClI2NO3 .Chemical Reactions Analysis
Amiodarone is deethylated to form Desethyl Amiodarone-d4 Hydrochloride . This process involves CYP3A isoenzymes .Applications De Recherche Scientifique
Cytostatic Potential in Cancer Therapy
Desethylamiodarone (DEA), a metabolite of amiodarone, may have potential as a cytostatic agent. It could play a role in overcoming drug resistance and metastasis formation in breast cancer therapy .
Pharmaceutical Toxicology
Desethyl Amiodarone-d4 Hydrochloride is used as a certified reference material for highly accurate and reliable data analysis in pharmaceutical toxicology .
Antiarrhythmic Research
As a major active metabolite of Amiodarone, Desethyl Amiodarone-d4 Hydrochloride is formed by CYP3A isoenzymes and is used in research related to antiarrhythmic properties and ATP-sensitive potassium channel inhibition .
Mécanisme D'action
Target of Action
Desethyl Amiodarone-d4 Hydrochloride, also known as N-desethylamiodarone hydrochloride, is a major active metabolite of Amiodarone . It primarily targets the ATP-sensitive potassium channels . The inhibition of these channels is a key factor in its antiarrhythmic properties .
Mode of Action
Desethyl Amiodarone-d4 Hydrochloride interacts with its targets by inhibiting the ATP-sensitive potassium channels . This inhibition increases the duration of the action potential and the effective refractory period for cardiac cells . It also induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation .
Biochemical Pathways
The compound affects multiple biochemical pathways. It shifts the Bax/Bcl-2 ratio to initiate apoptosis, induces AIF nuclear translocation, and activates PARP-1 cleavage and caspase-3 activation . It also inhibits the major cytoprotective kinases—ERK and Akt—which may contribute to its cell death-inducing effects .
Pharmacokinetics
It is known that it is formed by cyp3a isoenzymes
Result of Action
The molecular and cellular effects of Desethyl Amiodarone-d4 Hydrochloride’s action include the induction of apoptosis and cell cycle arrest . It also inhibits the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) and reduces colony formation of T24 bladder carcinoma cells, indicating its possible inhibitory effect on metastatic potential .
Action Environment
It is known that the compound induces a time-dependent depolarization of mitochondria in t24 cells
Safety and Hazards
According to the Material Safety Data Sheet, in case of exposure, immediate measures such as moving to fresh air (inhalation), rinsing skin with water (skin contact), flushing eyes with water (eye contact), and washing out the mouth with water (ingestion) are recommended . It is also advised to avoid breathing vapors, mist, dust, or gas and to ensure adequate ventilation .
Propriétés
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H/i11D2,12D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQPMJVGWGJLLG-ZYMFQSNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)NCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClI2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661885 | |
| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189960-80-2 | |
| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)
![6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4](/img/structure/B563406.png)


![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)


